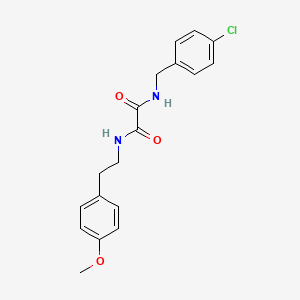
2,4,5-trichloro-N-phenethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trichloro-N-phenethylbenzenesulfonamide is a chemical compound with the molecular formula C14H12Cl3NO2S and a molecular weight of 364.67 . It is used in scientific research and has applications in studying organic reactions, drug synthesis, and environmental analysis.
Molecular Structure Analysis
The molecular structure of 2,4,5-trichloro-N-phenethylbenzenesulfonamide can be analyzed using various spectroscopic methods and theoretical studies . For instance, the Fourier-transform infrared spectroscopy (FT-IR) spectrum can be obtained and the compound can be studied theoretically . The optimized geometry, total electronic energy, and vibrational wavenumbers can be examined using Hartree–Fock (HF) and density functional theory (DFT) methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,5-trichloro-N-phenethylbenzenesulfonamide can be studied using various methods . For instance, the molecular orbital energies, polarizability, and thermodynamic properties can be computed . The molecular properties such as electric dipole moment µ, polarizability α, and hyperpolarizability β reveal the non-linear optical (NLO) property of the compound .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Computational Studies
Spectroscopic and computational studies on related compounds like 2,4-dichloro-N-phenethylbenzenesulfonamide (DPBS) have provided insights into their molecular properties. Studies using Fourier-transform infrared spectroscopy (FT-IR) and density functional theory (DFT) methods have examined the optimized geometry, electronic energy, vibrational wavenumbers, molecular orbitals, and thermodynamic properties. These analyses are crucial for understanding the molecular structure and predicting potential applications in fields such as nonlinear optical (NLO) properties and charge delocalization studies (Kavipriya et al., 2020).
Cytotoxicity Studies
Compounds structurally similar to 2,4,5-trichloro-N-phenethylbenzenesulfonamide have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. For instance, derivatives of N-phenethylbenzenesulfonamide displayed significant cytotoxicity, offering potential leads for anticancer drug development (Pingaew et al., 2013).
Structural Solution Applications
X-ray powder diffraction data and Monte Carlo methods have been used to solve crystal structures of related sulfonamides. These structural analyses are essential in understanding molecular interactions, such as hydrogen bonding and molecular frameworks, which can be critical in pharmaceutical and material science applications (Tremayne, 2004).
Inhibitory Properties
Research on sulfonamides with similar structures has shown that they can act as inhibitors for enzymes like carbonic anhydrase. This property is particularly significant in the development of drugs targeting specific physiological and pathological processes, such as tumor growth and metabolic disorders (Garaj et al., 2005).
Wirkmechanismus
The mechanism of action of 2,4,5-trichloro-N-phenethylbenzenesulfonamide is not specified in the search results. Its mechanism of action would depend on its intended use, which could range from pharmaceutical applications to environmental analysis.
Eigenschaften
IUPAC Name |
2,4,5-trichloro-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO2S/c15-11-8-13(17)14(9-12(11)16)21(19,20)18-7-6-10-4-2-1-3-5-10/h1-5,8-9,18H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYADJMRPWQDYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2424907.png)

![Cyclopropyl[4-(2-fluoroethoxy)benzyl]amine](/img/structure/B2424913.png)
![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2424920.png)
![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2424928.png)

![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)